(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 183510-01-2
VCID: VC0067371
InChI: InChI=1S/C9H12N2O3/c1-4-2-3-5-6(10)8(12)11(5)7(4)9(13)14/h5-6H,2-3,10H2,1H3,(H,13,14)/t5-,6+/m1/s1
SMILES: CC1=C(N2C(CC1)C(C2=O)N)C(=O)O
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206

(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 183510-01-2

Cat. No.: VC0067371

Molecular Formula: C9H12N2O3

Molecular Weight: 196.206

* For research use only. Not for human or veterinary use.

(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 183510-01-2

Specification

CAS No. 183510-01-2
Molecular Formula C9H12N2O3
Molecular Weight 196.206
IUPAC Name (6R,7S)-7-amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C9H12N2O3/c1-4-2-3-5-6(10)8(12)11(5)7(4)9(13)14/h5-6H,2-3,10H2,1H3,(H,13,14)/t5-,6+/m1/s1
Standard InChI Key TTXYGZPFNFVSFJ-RITPCOANSA-N
SMILES CC1=C(N2C(CC1)C(C2=O)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator